6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with amino, dimethoxyphenyl, and dimethylaminophenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under basic conditions.
Substitution Reactions:
Amination and Cyanation: The amino and cyano groups are introduced through amination and cyanation reactions, respectively, using suitable reagents such as ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrano[2,3-c]pyrazole core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Signaling: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular behavior.
Comparison with Similar Compounds
6-Amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
Pyrano[2,3-c]pyrazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Amino-Substituted Compounds: Compounds with amino groups at different positions may exhibit different reactivity and biological activity.
Dimethoxyphenyl and Dimethylaminophenyl Substituted Compounds: These compounds may have similar aromatic substitution patterns but differ in their overall structure and properties.
Properties
IUPAC Name |
6-amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-28(2)14-7-5-13(6-8-14)19-17(12-24)22(25)31-23-20(19)21(26-27-23)16-11-15(29-3)9-10-18(16)30-4/h5-11,19H,25H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANJUCFCUVHJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=C(C=CC(=C4)OC)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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